molecular formula C12H18Cl2F2N2 B2647885 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 328083-91-6

1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2647885
CAS No.: 328083-91-6
M. Wt: 299.19
InChI Key: IOKYHLYDSQRSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

According to the safety data sheet, precautions should be taken when handling this compound. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It should be kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

The synthesis of 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity. These methods often include steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biological molecules effectively. These interactions can modulate various biological processes, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct reactivity and selectivity characteristics, making it valuable for various applications .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16;;/h1-2,7,10H,3-6,8,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKYHLYDSQRSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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